molecular formula C23H17ClN4O3 B251722 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B251722
M. Wt: 432.9 g/mol
InChI Key: WFPZCGZHHUETSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide, also known as TBCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TBCA is a benzotriazole derivative that has been shown to have anti-inflammatory and neuroprotective effects. In

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response. This compound has been found to inhibit the activation of NF-κB, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines. This compound may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of inducible nitric oxide synthase (iNOS), which produces nitric oxide, a molecule involved in inflammation. In addition, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. This compound has also been found to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of this compound's potential therapeutic applications in human diseases. This compound has shown promising results in animal models of inflammation and neurodegenerative diseases, but further studies are needed to determine its safety and efficacy in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on inflammation and neuroprotection.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide involves several steps. The starting material is 3-chloro-4-methoxyaniline, which is reacted with 2-methylbenzotriazole in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-benzofuran carboxylic acid chloride to form the final product, this compound. The yield of this compound can be improved by optimizing reaction conditions such as temperature and reaction time.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammation. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain.

Properties

Molecular Formula

C23H17ClN4O3

Molecular Weight

432.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17ClN4O3/c1-13-9-18-19(27-28(26-18)15-7-8-21(30-2)16(24)11-15)12-17(13)25-23(29)22-10-14-5-3-4-6-20(14)31-22/h3-12H,1-2H3,(H,25,29)

InChI Key

WFPZCGZHHUETSH-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4O3)C5=CC(=C(C=C5)OC)Cl

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4O3)C5=CC(=C(C=C5)OC)Cl

Origin of Product

United States

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